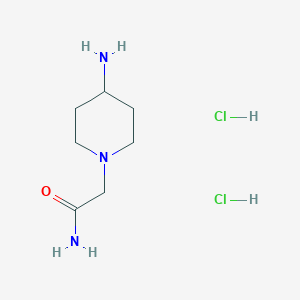

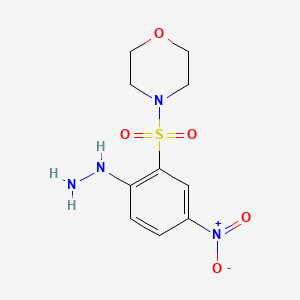

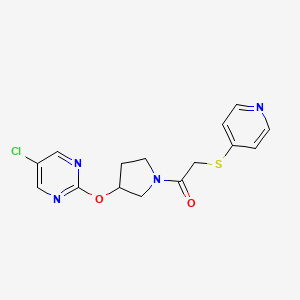

![molecular formula C14H11N3O5S B2491838 N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide CAS No. 886928-77-4](/img/structure/B2491838.png)

N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related oxadiazole derivatives typically involves the cyclization of acylhydrazides under specific conditions. For example, the synthesis of 5-furan-2-yl[1,3,4]oxadiazole-2-thiol and related derivatives from furan-2-carboxylic acid hydrazide has been documented, showcasing the methods to synthesize compounds with similar structures to our compound of interest through steps like Mannich base formation and subsequent reactions (Koparır, Çetin, & Cansiz, 2005).

Molecular Structure Analysis

The structural analysis of oxadiazole derivatives reveals their potential for various biological activities. For instance, the crystal structure determination of related compounds helps understand their binding affinities and interactions with biological targets. The molecular structure of N-piperazinylphenyl biphenylcarboxamides and biphenylsulfonamides, for example, has been determined to study their selectivity and potency as 5-HT(1B/1D) antagonists (Liao et al., 2000). This highlights the importance of molecular structure analysis in understanding the properties and potential applications of such compounds.

Chemical Reactions and Properties

Oxadiazole derivatives are known for their reactivity in various chemical reactions, including nucleophilic substitutions and electrophilic additions, due to the presence of reactive functional groups. The synthesis and reactivity of 2-(furan-2-yl)benzo[e][1,3]benzothiazole, for instance, involve electrophilic substitution reactions, showcasing the chemical versatility of furan-containing compounds similar to our target molecule (Aleksandrov & El’chaninov, 2017).

Physical Properties Analysis

The physical properties of oxadiazole and furan derivatives, including melting points, solubility, and stability, are influenced by their molecular structure. For example, compounds based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan exhibit moderate thermal stabilities and insensitivity towards impact and friction, indicating the influence of the oxadiazole ring on the compound's physical stability (Yu et al., 2017).

Chemical Properties Analysis

The chemical properties of N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide, such as reactivity, acidity, and potential for forming chemical bonds, can be inferred from studies on similar compounds. For example, the synthesis of 3-arylsulfonylmethyl-1,2,4-oxadiazole-5-carboxylic acid derivatives demonstrates the reactivity of the sulfonylmethyl and oxadiazole groups in forming new compounds with potential biological activity (Santilli & Morris, 1979).

Applications De Recherche Scientifique

Synthesis and Structural Analysis

Compounds related to N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide have been synthesized from furan-2-carboxylic acid hydrazide, showcasing the chemical versatility and reactivity of furan-based compounds. These include derivatives like 5-Furan-2yl[1,3,4]oxadiazole-2-thiol, which are synthesized and structurally characterized, highlighting their potential in creating a variety of biologically active molecules (Koparır, Çetin, & Cansiz, 2005).

Biological Activities and Applications

Research on furan and oxadiazole derivatives has shown a wide range of biological activities, which can offer insight into the potential uses of this compound:

Antimicrobial Activities : Synthesized oxadiazole derivatives have demonstrated significant antibacterial and antifungal activities, suggesting the potential of similar compounds in developing new antimicrobial agents (Jafari et al., 2017).

Anticancer Properties : Thioxothiazolidin-4-one derivatives, with structural similarity to oxadiazole compounds, have shown anticancer and antiangiogenic effects in vivo, indicating the potential therapeutic applications of related compounds in cancer treatment (Chandrappa et al., 2010).

High-Performance Materials : Furanic-aliphatic polyamides, based on furan-2,5-dicarboxylic acid (similar backbone structure), have been explored as sustainable alternatives to polyphthalamides in high-performance materials, showcasing the versatility of furan derivatives in material science (Jiang et al., 2015).

Mécanisme D'action

Target of action

The compound contains a furan ring and a 1,3,4-oxadiazole ring, both of which are common motifs in medicinal chemistry and are known to interact with a variety of biological targets . The exact target would depend on the specific configuration and substitution pattern of the molecule.

Mode of action

The mode of action would depend on the specific biological target of the compound. For instance, it could act as an inhibitor, activator, or modulator of its target. The methylsulfonylphenyl group might play a role in binding to the target due to its polarity and potential for forming hydrogen bonds .

Biochemical pathways

Without specific information, it’s hard to predict the exact biochemical pathways this compound might affect. Compounds with similar structures have been found to have antiviral, anti-inflammatory, and anticancer activities, suggesting they might interact with pathways related to these processes .

Pharmacokinetics

The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of the compound would depend on various factors including its size, polarity, and stability. The presence of the furan and 1,3,4-oxadiazole rings could potentially influence these properties .

Result of action

The molecular and cellular effects would depend on the specific biological target and mode of action of the compound. For instance, if the compound acts as an inhibitor of a particular enzyme, it could lead to decreased activity of that enzyme and subsequent changes in cellular processes .

Action environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of the compound. For instance, the stability of the furan ring might be affected by acidic or basic conditions .

Propriétés

IUPAC Name |

N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O5S/c1-23(19,20)10-5-2-4-9(8-10)13-16-17-14(22-13)15-12(18)11-6-3-7-21-11/h2-8H,1H3,(H,15,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJSIIMFUTWDIQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

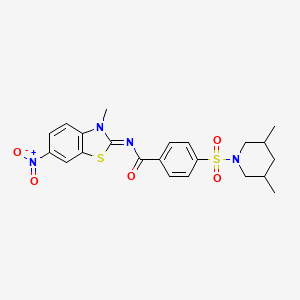

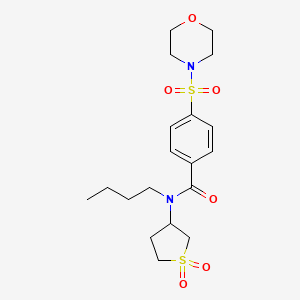

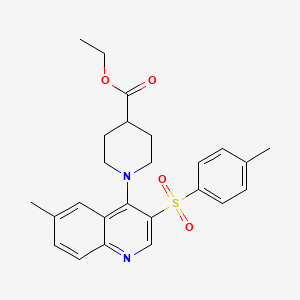

![4-((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-(ethylsulfonyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2491760.png)

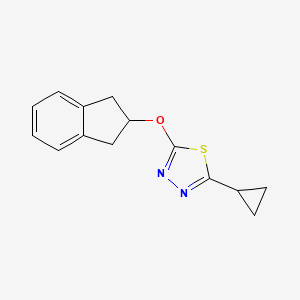

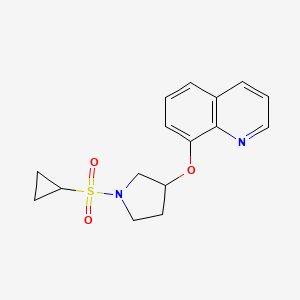

![2-[(4-methoxyphenoxy)methyl]-6-methyl-1H-benzimidazole](/img/structure/B2491768.png)

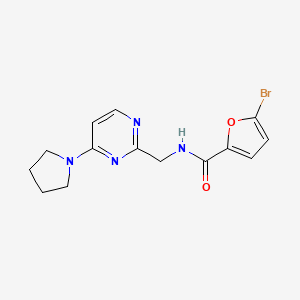

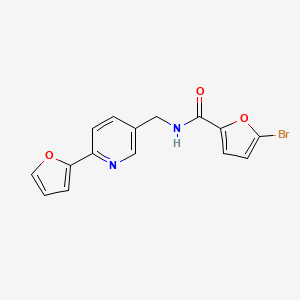

![4-[butyl(methyl)sulfamoyl]-N-(3-cyanothiophen-2-yl)benzamide](/img/structure/B2491772.png)

![1-[(E)-2-diethoxyphosphoryl-2-fluoroethenyl]-4-fluorobenzene](/img/structure/B2491773.png)